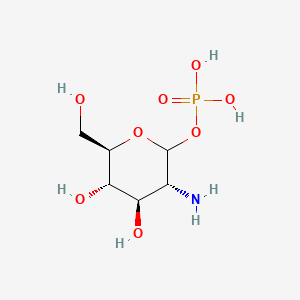

D-Glucosamine-1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucosamine-1-phosphate is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .

Molecular Structure Analysis

The molecular formula of this compound is C6H14NO8P . Its average mass is 259.151 Da and its monoisotopic mass is 259.045715 Da .Chemical Reactions Analysis

This compound acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . GlcNAc-1P is a product of reverse pyrophosphorolysis of UDP-GlcNAc catalyzed by UDP-GlcNAc pyrophosphorylase .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 596.0±60.0 °C at 760 mmHg . It has a molar refractivity of 49.2±0.4 cm3 .Scientific Research Applications

Life Span Extension : D-Glucosamine (GlcN) has been shown to extend the life span of nematodes and ageing mice by impairing glucose metabolism. This activation of AMP-activated protein kinase (AMPK/AAK-2) and increased mitochondrial biogenesis suggest potential applications in aging research and therapies (Weimer et al., 2014).

Chondroprotective Activity : Novel phosphoramidate prodrugs of N-acetyl-(D)-glucosamine have shown greater chondroprotective activity compared to the parent agent in vitro. This suggests potential applications in osteoarthritis treatment and cartilage health (Serpi et al., 2012).

Metabolic Engineering for Enhanced Production : Metabolic engineering in Escherichia coli has been used to increase D-glucosamine production by blocking pathways involved in the consumption of glucosamine-6-phosphate and acetylglucosamine-6-phosphate. This has applications in biotechnology and pharmaceutical production (Li et al., 2020).

Potential Antibacterial and Antifungal Agent : The inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues has been studied. This enzyme is a potential target for antibacterial and antifungal agents due to its role in cell wall synthesis (Bearne & Blouin, 2000).

Transfection Efficiency in Electroporation : D-Glucosamine has been found to promote transfection efficiency during electroporation, suggesting its use in gene therapy and molecular biology research (Igawa et al., 2014).

Immunosuppressive Effects : Glucosamine has been shown to possess immunosuppressive activity, potentially beneficial as an immunosuppressive agent. This has implications in treating chronic inflammatory diseases such as arthritis (Ma et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Microbial fermentation is attracting many researchers due to its advantages over traditional methods of producing D-Glucosamine-1-phosphate . This method can effectively solve the problems associated with the shrimp and crab hydrolysis process . Future research will likely focus on strain construction method, metabolic pathway design, and fermentation condition optimization in microbial fermentation .

properties

IUPAC Name |

[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-IVMDWMLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)